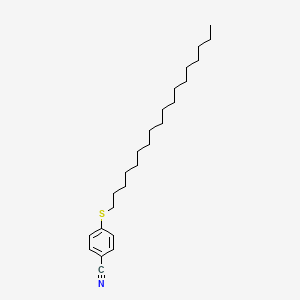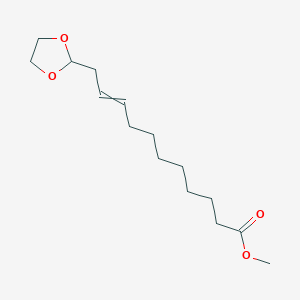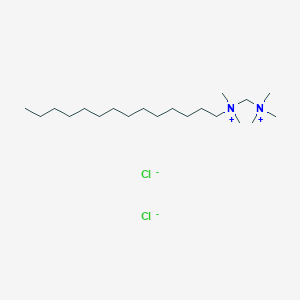![molecular formula C12H14O3 B14291088 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one CAS No. 115912-59-9](/img/structure/B14291088.png)
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a dioxolane ring attached to a cycloheptatrienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids like zirconium tetrachloride . The reaction is often carried out in refluxing toluene, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and solvent, as well as the method of water removal, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive functional groups. The dioxolane ring can undergo ring-opening reactions, while the cycloheptatrienone moiety can participate in various electrophilic and nucleophilic reactions . These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cycloheptatrienone structure.
1,3-Dioxane: Another related compound with a six-membered ring instead of the five-membered dioxolane ring.
Cycloheptatrienone: Shares the cycloheptatrienone moiety but lacks the dioxolane ring.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one is unique due to the combination of the dioxolane ring and the cycloheptatrienone structure.
Properties
CAS No. |
115912-59-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H14O3/c13-11-5-3-1-2-4-10(11)6-7-12-14-8-9-15-12/h1-5,12H,6-9H2 |
InChI Key |
OALSIUHXEJSSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=CC=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


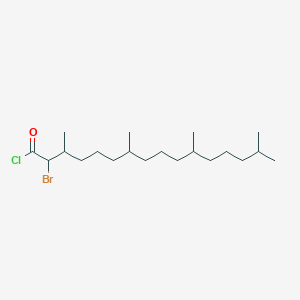
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
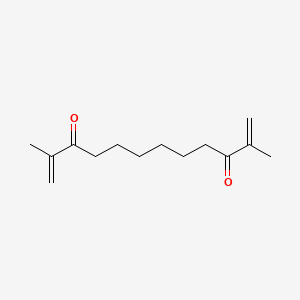
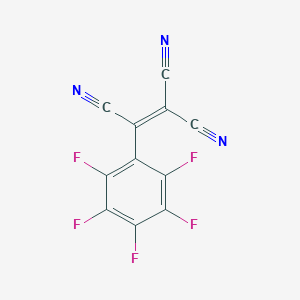
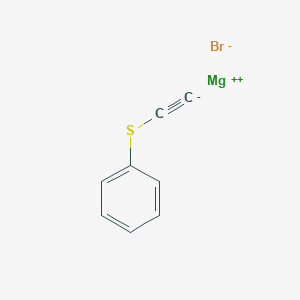
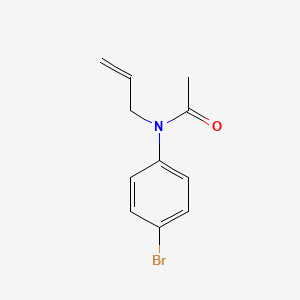
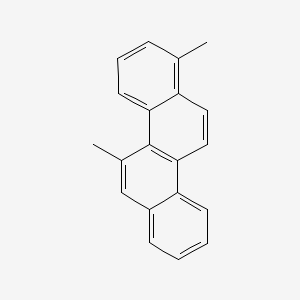
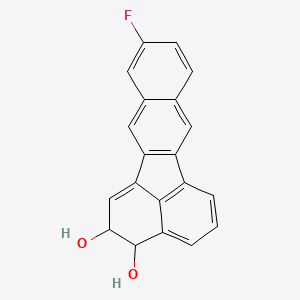
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
